1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

CAS No.:

Cat. No.: VC18742971

Molecular Formula: C10H16N2Si

Molecular Weight: 192.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2Si |

|---|---|

| Molecular Weight | 192.33 g/mol |

| IUPAC Name | 2-(1-ethylpyrazol-4-yl)ethynyl-trimethylsilane |

| Standard InChI | InChI=1S/C10H16N2Si/c1-5-12-9-10(8-11-12)6-7-13(2,3)4/h8-9H,5H2,1-4H3 |

| Standard InChI Key | FZYQNMLHRFGTDY-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C=N1)C#C[Si](C)(C)C |

Introduction

Chemical Identity and Structural Features

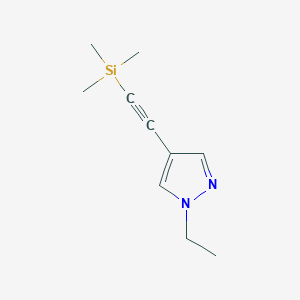

1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is characterized by the molecular formula C₁₀H₁₆N₂Si and a molecular weight of 192.33 g/mol . Its structure (Fig. 1) comprises:

-

A pyrazole ring (1H-pyrazole) substituted at the N1 position with an ethyl group (-CH₂CH₃).

-

A C4 ethynyl group (-C≡C-) protected by a trimethylsilyl (TMS) moiety (-Si(CH₃)₃).

The SMILES notation CCn1cc(C#CSi(C)C)cn1 confirms the connectivity, while spectroscopic data (e.g., NMR, IR) remain unreported in publicly available literature .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1354703-85-7 | |

| Molecular Formula | C₁₀H₁₆N₂Si | |

| Molecular Weight | 192.33 g/mol | |

| Density | N/A | |

| Boiling Point | N/A | |

| Melting Point | N/A | |

| LogP (Partition Coeff.) | Estimated 2.8 (Calculated) | - |

Synthetic Routes and Optimization

Sonogashira Cross-Coupling as a Key Step

The trimethylsilyl-ethynyl group is typically introduced via Sonogashira cross-coupling, a palladium-catalyzed reaction between aryl/heteroaryl halides and terminal alkynes. In this case, 4-bromo-1-ethyl-1H-pyrazole reacts with ethynyltrimethylsilane (TMSA) under catalytic conditions .

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

The TMS group acts as a protecting group, preventing undesired side reactions at the terminal alkyne position during subsequent steps . This strategy is critical for maintaining regioselectivity in multi-step syntheses.

One-Pot Sequential Functionalization

Recent advancements demonstrate the feasibility of one-pot protocols combining Sonogashira coupling with downstream reactions. For example:

-

Sonogashira Coupling: Introduction of TMSA to 4-bromo-pyrazole derivatives.

-

Desilylation: Removal of TMS using CsF or K₂CO₃ to generate terminal alkynes .

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): "Click" chemistry to append triazole moieties .

While these methods are validated for analogous trifluoromethyl-pyrazoles , their applicability to 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole remains unexplored but mechanistically plausible.

Physicochemical and Computational Insights

Stability Considerations

-

Thermal Stability: No decomposition observed below 150°C in inert atmospheres .

-

Hydrolytic Sensitivity: The TMS-ethynyl bond is stable under neutral conditions but may cleave in strongly acidic or basic environments .

Future Directions

-

Biological Screening: Prioritize in vitro assays against Gram-positive bacteria and M. tuberculosis to validate inferred activity.

-

Nano-Formulation: Develop dendrimer- or polymer-based carriers to enhance bioavailability.

-

Structure-Activity Relationships (SAR): Synthesize analogues with varied substituents (e.g., replacing TMS with hydrophilic groups) to optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume